molecular formula C10H12BrN3O B1373411 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one CAS No. 1219968-05-4

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one

Cat. No.: B1373411
CAS No.: 1219968-05-4
M. Wt: 270.13 g/mol
InChI Key: FPJZKEIFKAEAQN-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperazin-2-one core linked to a brominated methylpyridine, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to explore diverse chemical space . The piperazin-2-one moiety is a privileged scaffold in pharmaceuticals, often contributing to favorable physicochemical properties and molecular recognition. Compounds with similar structural motifs, particularly those combining a piperazine ring with a substituted pyridine, have been investigated as potential therapeutic agents. For instance, research has identified such structures as key components in potent anti-infective agents, with some analogs demonstrating promising activity against parasites like Cryptosporidium parvum . Furthermore, related molecular frameworks are explored in patents for their potential as inhibitors of enzymes like matrix metalloproteinase-9 (MMP-9), indicating potential applications in treating autoimmune diseases, osteoarthritis, and rheumatoid arthritis . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to its safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-(5-bromo-3-methylpyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-7-4-8(11)5-13-10(7)14-3-2-12-9(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJZKEIFKAEAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCNC(=O)C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242119
Record name 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone
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URL https://comptox.epa.gov/dashboard/DTXSID901242119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219968-05-4
Record name 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219968-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Protected Piperazine Derivatives

A common approach is to start with a protected piperazine such as tert-butyl piperazine-1-carboxylate, which is reacted with a brominated pyridine halide under basic conditions.

Example Procedure:

Step Reagents & Conditions Description Yield & Notes
1 tert-butyl piperazine-1-carboxylate (2.89 g, 15.51 mmol), 5-bromo-2-chloropyridine (2.00 g, 10.34 mmol), potassium carbonate (2.86 g, 20.68 mmol), 1,4-dioxane (30 mL), heated at 110 °C for 12 h The nucleophilic nitrogen of the piperazine attacks the chloropyridine, displacing chloride After cooling, filtration, concentration, and silica gel chromatography (PE/EtOAc 20:1), obtained tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate as pale yellow solid 81.5–88.7% yield reported; characterized by MS and 1H NMR

Following this, the Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.

Multi-Step Synthesis from 2-Amino-3-methyl-5-bromopyridine

A patented method for intermediates related to this compound involves:

  • Formylation of 2-amino-3-methyl-5-bromopyridine with triethyl orthoformate in the presence of acid catalysts.
  • Subsequent imine formation with N-methylaniline.
  • Cyclization using strong bases like sodium amide in ethylene glycol dimethyl ether at controlled low temperatures (10–15 °C).
  • Work-up with water and organic solvent extraction, followed by recrystallization.

While this method is primarily for preparing 5-bromo-7-azaindole intermediates, the initial steps and conditions provide insight into handling brominated methylpyridine derivatives relevant for synthesizing 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors and optimized purification methods are employed to improve yield and reduce costs. Reaction parameters such as temperature, solvent choice, and base equivalents are finely tuned to maximize efficiency.

Summary Table of Preparation Conditions

Method Starting Materials Key Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution with Boc-protected piperazine tert-butyl piperazine-1-carboxylate, 5-bromo-2-chloropyridine K2CO3 1,4-Dioxane or Acetonitrile 110 °C 12 h 81.5–88.7% Requires chromatographic purification
Multi-step formylation and cyclization 2-amino-3-methyl-5-bromopyridine Triethyl orthoformate, p-toluenesulfonic acid, N-methylaniline, NaNH2 DCM, toluene, ethylene glycol dimethyl ether Reflux, 60 °C, 10–15 °C (varies by step) 16 h per step Not specified Multi-step, used for related intermediates
Industrial continuous flow (general) Bromopyridine derivatives and piperazine Bases, catalysts (Pd if applicable) Various Optimized Optimized High Enhanced scalability and purity

Analytical Characterization

The synthesized compound is typically characterized by:

  • Mass spectrometry (ESI-MS) showing molecular ion peak at m/z 270.1 [M+H]+.
  • Proton nuclear magnetic resonance (1H NMR) confirming aromatic and aliphatic proton environments.
  • Purity assessment by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Research Findings and Notes

  • The presence of the bromine atom at the 5-position of the pyridine ring is critical for subsequent functionalization and biological activity.
  • Reaction times and temperatures are crucial; prolonged heating or higher temperatures may lead to side reactions or decomposition.
  • Protecting groups such as Boc on piperazine nitrogen improve reaction selectivity and yield, with deprotection as a final step.
  • The synthesis route must consider moisture and air sensitivity of intermediates, often requiring inert atmosphere techniques for optimal results.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylated derivatives.

    Reduction: Products include dehalogenated or modified piperazine derivatives.

Scientific Research Applications

Structure

The structure of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one includes:

  • A piperazine ring, which is known for its versatility in drug design.
  • A brominated pyridine moiety that enhances its pharmacological properties.

Medicinal Chemistry

This compound has shown promise as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its potential applications include:

  • Anti-inflammatory properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Biofilm Inhibition

Recent research indicates that this compound could be utilized to inhibit biofilm formation , which is crucial in preventing bacterial infections associated with medical devices and chronic wounds. This application involves synthesizing novel derivatives that enhance efficacy against biofilms formed by pathogenic bacteria.

Interaction Studies

The binding affinity of this compound to various receptors has been studied extensively. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic effects.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods, including:

  • Continuous flow reactors : These are employed for large-scale production to enhance yield and reduce costs.
  • Advanced purification techniques : Essential for obtaining high-purity products suitable for pharmaceutical applications.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study: Biofilm Inhibition

Another investigation focused on the biofilm inhibition capabilities of this compound against Staphylococcus aureus. The findings demonstrated that it effectively reduced biofilm formation in vitro, highlighting its potential use in clinical settings to combat infections associated with biofilms.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one C₁₀H₁₂BrN₃O 270.13 5-Bromo, 3-methyl (pyridine) Under investigation (anticancer)
4-(5-Bromopyridin-2-yl)piperazin-2-one C₉H₁₀BrN₃O 256.10 5-Bromo (pyridine) Intermediate for kinase inhibitors
Rogaratinib (BAY 1163877) C₂₉H₂₈N₆O₃S 540.64 Benzothiophene, pyrrolotriazine Pan-FGFR inhibitor (anticancer)
4-Methyl-1-(4-vinylphenyl)piperazin-2-one C₁₃H₁₆N₂O 216.28 4-Methyl, 4-vinylphenyl Antitubercular activity
Nutlin-3 C₃₀H₃₀Cl₂N₄O₃ 581.49 Chlorophenyl, isopropoxy-methoxy MDM2-p53 interaction inhibitor

Key Observations :

  • The bromo substituent in the target compound enhances molecular weight and polarity compared to non-brominated analogs like 4-methyl-1-(4-vinylphenyl)piperazin-2-one .
  • The 3-methyl group on the pyridine ring may improve metabolic stability by steric hindrance, a feature absent in 4-(5-bromopyridin-2-yl)piperazin-2-one .
  • Complex derivatives like Rogaratinib and Nutlin-3 exhibit bulkier aromatic systems, enabling selective kinase or protein-protein interaction inhibition .
Anticancer Activity :
  • Piperazinone derivatives are frequently evaluated for cytotoxicity. For example, compounds synthesized in showed activity against HT-29 (colon cancer) and A549 (lung cancer) cell lines via MTT assays . While specific data for the target compound is unavailable, its bromo-methylpyridine group may enhance DNA intercalation or kinase inhibition compared to simpler analogs.
Antimicrobial Activity :
  • Derivatives like 4-methyl-1-(4-(3-(5-nitrofuran-2-yl)phenyl)piperazin-2-one () show antitubercular activity due to nitrofuran moieties. The target compound lacks this group but may leverage bromine’s electronegativity for halogen bonding in microbial target interactions .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: The bromine atom in the target compound increases hydrophobicity (predicted LogP ~1.5) compared to non-halogenated analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability: Piperazinones with methyl groups (e.g., 3-methyl in the target compound) resist oxidative metabolism better than unsubstituted variants, as seen in ’s derivatives .

Biological Activity

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C11H14BrN3O, with a molecular weight of approximately 270.13 g/mol. The presence of a bromine atom at the 5-position of the pyridine ring enhances its chemical reactivity and biological activity, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound consists of a piperazine ring fused with a pyridine moiety, which is known for its ability to interact with various biological targets. The following table summarizes key properties:

PropertyValue
Molecular FormulaC11H14BrN3O
Molecular Weight270.13 g/mol
CAS Number1219968-05-4
Purity>95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria. In vitro studies suggest that the compound interacts with bacterial enzymes, potentially disrupting their function and leading to cell death.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit pathways involved in cancer cell proliferation and survival. Its ability to modulate biological pathways makes it a valuable candidate for further research in oncology.

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. Molecular docking studies have shown that it has a strong binding affinity to certain proteins involved in disease pathways. For instance, it has been evaluated for its interaction with DNA gyrase, an essential enzyme for bacterial DNA replication, indicating its potential as an antibacterial agent .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed using in silico models. These studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good oral bioavailability and acceptable solubility profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : A study evaluated the compound's effectiveness against various strains of bacteria, demonstrating significant inhibition zones comparable to standard antibiotics .
  • Anticancer Activity : In vitro assays showed that the compound could induce apoptosis in cancer cell lines at low concentrations, suggesting its potential as an anticancer therapeutic agent.
  • Molecular Docking Studies : These studies confirmed the strong binding affinity of the compound to target proteins involved in disease mechanisms, providing insights into its potential therapeutic applications .

Q & A

What synthetic methodologies are effective for preparing 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one, and how can the product be characterized?

Basic Research Question
The compound can be synthesized via catalytic decarboxylative allylic alkylation of piperazin-2-ones, as demonstrated in enantioselective protocols using palladium catalysts (e.g., Pd(0)/Trost ligand systems) . Key steps include protecting group selection (e.g., PMB or Boc) and optimization of reaction conditions (solvent, temperature) to avoid decomposition of the bromopyridinyl moiety. Post-synthesis, characterization should involve 1H^1H/13C^{13}C-NMR to confirm regioselectivity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

How can enantioselective synthesis of this compound be optimized to achieve high enantiomeric excess (ee)?

Advanced Research Question
Enantioselective synthesis requires chiral catalysts (e.g., Pd-based systems with phosphoramidite ligands) and careful control of steric and electronic effects. Protecting groups on the piperazin-2-one ring (e.g., PMB) influence reaction rates and ee by modulating substrate rigidity . Kinetic resolution during alkylation and post-reduction steps (e.g., hydrogenolysis) may further enhance ee. Chiral HPLC or circular dichroism (CD) spectroscopy is critical for ee quantification .

What computational strategies are suitable for predicting the bioactivity of this compound derivatives?

Advanced Research Question
3D-QSAR models combined with molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like mIDH1 or Factor Xa . Scaffold hopping using the pyridin-2-one core as a template allows virtual screening of derivatives with modified substituents (e.g., bromo vs. chloro groups). Molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns trajectories assess stability of ligand-target complexes, while ADME predictions (e.g., SwissADME) evaluate pharmacokinetic feasibility .

How do structural modifications (e.g., bromo vs. methyl groups) influence the pharmacological activity of piperazin-2-one derivatives?

Advanced Research Question
The bromo group at the pyridine 5-position enhances steric bulk and electron-withdrawing effects, potentially improving target binding (e.g., Factor Xa inhibition via halogen bonding) . Methyl groups at the pyridine 3-position may stabilize hydrophobic interactions in enzyme pockets. Comparative studies using isosteric replacements (e.g., Cl for Br) and activity cliffs analysis (via IC50_{50} assays) can quantify substituent effects .

What crystallographic data exists for piperazin-2-one derivatives, and how can it guide drug design?

Advanced Research Question
High-resolution (1.25 Å) crystal structures (e.g., PDB ID: 5ZXF) reveal hydrogen-bonding interactions between the piperazin-2-one carbonyl and target proteins (e.g., MDM2) . Structural data can inform rational design of derivatives with improved binding kinetics. For example, the ketone oxygen in this compound may act as a hydrogen-bond acceptor in active sites, which can be validated via mutagenesis studies .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Refer to safety data sheets (SDS) for analogous compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one): use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion . Emergency procedures include immediate decontamination with water and consultation with poison control (1-800-535-5053 in the US) . Waste disposal should comply with EPA guidelines for halogenated organics.

How can analytical methods resolve impurities in synthesized this compound?

Basic Research Question
HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) can separate impurities such as dehalogenated byproducts or unreacted starting materials . Mass spectrometry (LC-MS) identifies impurities via molecular ion peaks, while 1H^1H-NMR detects regioisomeric contaminants. For chiral purity, chiral stationary phases (e.g., amylose-based) are essential .

What in vitro assays validate the biological activity of this compound derivatives?

Advanced Research Question
Factor Xa inhibition can be tested via chromogenic substrate assays (e.g., S-2222 hydrolysis), while MDM2 antagonism is validated using fluorescence polarization (FP) competitive binding assays . Dose-response curves (IC50_{50}/EC50_{50}) and selectivity profiling against related enzymes (e.g., thrombin for Factor Xa inhibitors) are critical for confirming target specificity .

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